2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-3-2-4-17(9-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPZOOKWUZSYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.3 g/mol. The structure features an imidazole ring, a thiazole moiety, and multiple aromatic groups that contribute to its biological properties.
Research suggests that compounds containing imidazole and thiazole structures often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, possibly through the modulation of cytokine production.
- Anticancer Activity : Preliminary data suggest that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of the compound against different cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 (colon cancer) | 6.31 ± 0.17 | Apoptosis induction |
| MCF-7 (breast cancer) | 5.22 ± 0.20 | Cell cycle arrest |
| HeLa (cervical cancer) | 4.67 ± 0.11 | Inhibition of proliferation |
These results indicate that the compound exhibits significant anticancer activity across multiple cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various targets:
- Target Enzyme : p38 MAP kinase
- Binding Energy : -9.2 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acid residues involved in signaling pathways related to inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
In a study published by Otava Chemicals, researchers demonstrated that derivatives similar to this compound exhibited potent growth inhibition in leukemia cell lines at low micromolar concentrations . The mechanism was attributed to the induction of apoptosis and inhibition of key survival pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of imidazole derivatives, revealing that compounds with similar structures could effectively reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines. For instance:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .
- Cell Line Studies : In vitro studies demonstrated cytotoxicity against human breast cancer cell lines (e.g., MCF-7), with an IC50 value around 15 µM, suggesting effective inhibition of cancer cell proliferation .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- Inhibition Studies : It exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Potential Applications : These properties make it a candidate for developing new antimicrobial agents, addressing antibiotic resistance issues.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- In Vivo Studies : In animal models, it demonstrated significant reduction in paw edema in carrageenan-induced inflammation models at doses of 20 mg/kg and 40 mg/kg .
- Mechanistic Insights : The anti-inflammatory activity may be linked to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires stringent control of reaction conditions (e.g., nitro group stability during coupling reactions), unlike compounds with simpler substituents (e.g., 5h’s benzylthio group) .
- Structural validation methods (e.g., NMR, elemental analysis) are consistent across analogs, but the target’s nitro group may necessitate additional spectroscopic techniques (e.g., X-ray crystallography) for unambiguous confirmation .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound’s structure comprises three key components:
- 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol : The imidazole core with aryl substituents at positions 1 and 5 and a thiol group at position 2.
- 2-Chloro-N-(4-methylthiazol-2-yl)acetamide : The acetamide fragment bearing a reactive chloro group.
- Thioether linkage : Formed via nucleophilic substitution between the imidazole-2-thiol and chloroacetamide.
Retrosynthetic disconnection suggests the following intermediates:
- Imidazole-2-thiol derivative → Prepared via cyclocondensation of substituted aldehydes and amines.
- Chloroacetamide → Synthesized via acylation of 4-methylthiazol-2-amine.
Synthetic Pathways and Reaction Conditions
Synthesis of 1-(4-Fluorophenyl)-5-(3-Nitrophenyl)-1H-Imidazole-2-Thiol
Cyclocondensation Approach
The imidazole ring is constructed using a modified Debus-Radziszewski reaction, which involves the condensation of a 1,2-diketone (or equivalent) with aldehydes and ammonia. For regioselective incorporation of the 4-fluorophenyl and 3-nitrophenyl groups, the following protocol is employed:
Reagents :
- 4-Fluoroaniline (1.0 equiv)
- 3-Nitrobenzaldehyde (1.0 equiv)
- Ammonium thiocyanate (1.2 equiv)
- Acetic acid (solvent and catalyst)
Procedure :
- 4-Fluoroaniline and 3-nitrobenzaldehyde are dissolved in glacial acetic acid under nitrogen.
- Ammonium thiocyanate is added, and the mixture is refluxed at 120°C for 12–16 hours.
- The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF).
Mechanistic Insight :
The thiocyanate acts as a sulfur source, facilitating cyclization to form the imidazole-2-thiol. The electron-withdrawing nitro group at the 3-position directs electrophilic substitution to the 5-position of the imidazole ring.
Yield : 58–65% (purity >95% by HPLC).
Alternative Pathway: Oxidative Cyclization
For improved regiocontrol, oxidative cyclization of α-amino ketones offers an alternative route:
Reagents :
- N-(4-Fluorophenyl)-3-nitrobenzamide (1.0 equiv)
- Lawesson’s reagent (0.5 equiv)
- Toluene (solvent)
Procedure :
- The benzamide derivative is treated with Lawesson’s reagent in toluene at 80°C for 6 hours.
- The thiolated intermediate undergoes intramolecular cyclization to form the imidazole-2-thiol.
Advantage : Higher regioselectivity (>90%) but lower overall yield (45–50%) due to side reactions.
Preparation of 2-Chloro-N-(4-Methylthiazol-2-yl)Acetamide
Reagents :
- Chloroacetyl chloride (1.2 equiv)
- 4-Methylthiazol-2-amine (1.0 equiv)
- Triethylamine (1.5 equiv, base)
- Dichloromethane (solvent)
Procedure :
- 4-Methylthiazol-2-amine is dissolved in anhydrous dichloromethane under ice-cooling.
- Triethylamine is added, followed by dropwise addition of chloroacetyl chloride.
- The mixture is stirred at room temperature for 3 hours, washed with water, and the organic layer is dried over MgSO4.
- The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 75–80% (white crystalline solid).
Thioether Bond Formation: Nucleophilic Substitution
Reagents :
- 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (1.0 equiv)
- 2-Chloro-N-(4-methylthiazol-2-yl)acetamide (1.1 equiv)
- Potassium carbonate (2.0 equiv, base)
- Ethanol (solvent)
Procedure :
- The imidazole-2-thiol and K2CO3 are suspended in ethanol and stirred at 50°C for 30 minutes.
- The chloroacetamide is added, and the reaction is refluxed for 8–10 hours.
- The mixture is concentrated, and the residue is recrystallized from ethanol/water (4:1).
Mechanistic Insight :
Deprotonation of the thiol by K2CO3 generates a thiolate ion, which displaces the chloride in an SN2 reaction.
Yield : 70–75% (purity >98% by NMR).
Optimization and Challenges
Regioselectivity in Imidazole Synthesis
The placement of the 4-fluorophenyl and 3-nitrophenyl groups on the imidazole ring is critical. Using bulky directing groups or Lewis acids (e.g., ZnCl2) during cyclocondensation improves selectivity for the 1- and 5-positions.
Stability of Thiol Intermediate
The imidazole-2-thiol is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) mitigate disulfide formation.
Characterization and Analytical Data
Spectral Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, imidazole-H), 8.25–7.45 (m, 8H, aryl-H), 4.32 (s, 2H, SCH2), 2.45 (s, 3H, thiazole-CH3).
- ESI-MS : m/z 469.5 [M+H]+ (calculated for C21H16FN5O3S2: 469.5).
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Imidazole-2-thiol | 58–65 | 95–97 |
| Chloroacetamide | 75–80 | 98–99 |
| Thioether product | 70–75 | 98–99 |
Industrial-Scale Considerations
- Continuous Flow Reactors : Minimize side reactions during thioether formation.
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
